1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a benzimidazole moiety linked to a thiadiazole ring through an ethylurea bridge Benzimidazole and thiadiazole are both heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions. The thiadiazole ring can be formed by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
The final step involves the coupling of the benzimidazole and thiadiazole moieties through an ethylurea bridge
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzimidazole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups on the benzimidazole or thiadiazole rings can be reduced to amines.
Substitution: The hydrogen atoms on the benzimidazole or thiadiazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole and thiadiazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzimidazole and thiadiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which are known for their therapeutic applications.
Thiadiazole Derivatives: Compounds such as acetazolamide and methazolamide, which are used as diuretics and antiglaucoma agents.
Uniqueness
1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea is unique due to the combination of benzimidazole and thiadiazole moieties in a single molecule
Properties
IUPAC Name |
1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-21-8-2-3-9-10(6-8)17-11(16-9)4-5-14-12(20)18-13-19-15-7-22-13/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H2,14,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFYKBIBNOGBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCNC(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.